molecular formula C19H24N2O B1598207 Urea, N,N'-bis[4-(1-methylethyl)phenyl]- CAS No. 113260-74-5

Urea, N,N'-bis[4-(1-methylethyl)phenyl]-

Cat. No.: B1598207
CAS No.: 113260-74-5
M. Wt: 296.4 g/mol
InChI Key: LCLLZMJXQLZVHB-UHFFFAOYSA-N
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Description

Urea, N,N’-bis[4-(1-methylethyl)phenyl]- is an organic compound characterized by the presence of two isopropylphenyl groups attached to a central urea moiety. This compound is part of the larger class of N-substituted ureas, which are known for their diverse chemical and biological properties. The molecular formula of Urea, N,N’-bis[4-(1-methylethyl)phenyl]- is C19H24N2O, and it is commonly used in various industrial and research applications due to its unique structural features.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Urea, N,N’-bis[4-(1-methylethyl)phenyl]- typically involves the nucleophilic addition of amines to isocyanates. One common method is the reaction of 4-isopropylaniline with phosgene to form the corresponding isocyanate, which then reacts with another equivalent of 4-isopropylaniline to yield the desired urea derivative . This reaction is usually carried out under anhydrous conditions to prevent the hydrolysis of the isocyanate intermediate.

Industrial Production Methods

In industrial settings, the production of N-substituted ureas like Urea, N,N’-bis[4-(1-methylethyl)phenyl]- often involves the use of safer and more environmentally friendly reagents. For instance, the reaction of amines with carbamoyl chlorides or isocyanates in the presence of a catalyst can be scaled up for large-scale production . The use of water as a solvent and the avoidance of organic co-solvents are also preferred to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

Urea, N,N’-bis[4-(1-methylethyl)phenyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration of the aromatic rings can yield nitro derivatives, while reduction can produce corresponding amines .

Scientific Research Applications

Urea, N,N’-bis[4-(1-methylethyl)phenyl]- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Urea, N,N’-bis[4-(1-methylethyl)phenyl]- involves its interaction with specific molecular targets. In biological systems, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved often include inhibition of key metabolic enzymes, which can lead to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Urea, N,N’-bis[4-(1-methylethyl)phenyl]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes .

Properties

IUPAC Name

1,3-bis(4-propan-2-ylphenyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O/c1-13(2)15-5-9-17(10-6-15)20-19(22)21-18-11-7-16(8-12-18)14(3)4/h5-14H,1-4H3,(H2,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCLLZMJXQLZVHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80402104
Record name Urea, N,N'-bis[4-(1-methylethyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80402104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113260-74-5
Record name Urea, N,N'-bis[4-(1-methylethyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80402104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-BIS-(4-ISOPROPYL-PHENYL)-UREA
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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